molecular formula C8H6ClNS2 B1585138 5-Chloro-2-(methylthio)benzothiazole CAS No. 3507-41-3

5-Chloro-2-(methylthio)benzothiazole

Cat. No. B1585138
CAS RN: 3507-41-3
M. Wt: 215.7 g/mol
InChI Key: YINRVZUJQJFNES-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)benzothiazole is a chemical compound with the molecular formula C8H6ClNS2 and a molecular weight of 215.73 .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(methylthio)benzothiazole is 1S/C8H6ClNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 . The compound contains a total of 19 bonds, including 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 sulfide, and 1 Thiazole .


Physical And Chemical Properties Analysis

5-Chloro-2-(methylthio)benzothiazole is a solid at 20°C . It has a melting point of 73.0 77.0 °C .

Scientific Research Applications

  • Scientific Field: Synthetic and Medicinal Chemistry

    • Application Summary : Benzothiazole, including its derivatives like 5-Chloro-2-(methylthio)benzothiazole, is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity, making it vital for the investigation of novel therapeutics .
    • Methods of Application : A library of 5-chloro-2-aryl benzo[d]thiazole derivatives was synthesized by Shah et al. using 4-chloro-2-aminobenzenethiol and substituted aldehydes in the presence of Na 2 S 2 O 5 as a catalyst .
    • Results or Outcomes : The synthesized compounds were examined for their α-glucosidase inhibitor activity .
  • Scientific Field: Environmental Chemistry

    • Application Summary : 5-Chloro-2-(methylthio)benzothiazole has been used in trace determination of polar 1 H -benzotriazoles and benzothiazoles in drinking and surface water .
    • Methods of Application : This compound is used in liquid chromatography-electrospray mass spectrometry for the trace determination .

Safety And Hazards

5-Chloro-2-(methylthio)benzothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

5-chloro-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINRVZUJQJFNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349413
Record name 5-Chloro-2-(methylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methylthio)benzothiazole

CAS RN

3507-41-3
Record name 5-Chloro-2-(methylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(methylthio)benzothiazole
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Synthesis routes and methods I

Procedure details

With stirring under ice cooling, 2.00 g (9.92 mmols) of 5-chloro-2-mercaptobenzothiazole was added gradually to 10 ml of a solution of 0.24 g (10.00 mmols) of sodium hydroxide in dimethylformamide (DMF). The mixture was dropwise added to 20 ml of a solution of 0.62 ml (9.96 mmols) of iodomethane in 20 ml of DMF with stirring under ice cooling and the mixture was stirred for further 30 minutes under ice cooling. The mixture was concentrated under reduced pressure, and to the residue was added an aqueous saturated sodium bicarbonate followed by extraction of the solution with chloroform. The chloroform layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: chloroform/methanol =100/1) to afford 2.10 g (yield: 98%) of 5-chloro-2-methylthiobenzothiazole.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Methyl-1-phenylpyrazolin-5-one (1.045 g) was mixed with 2.03 g (0.006 mol) 2-methylthio-5-chloro-3-(3'-sulfopropyl)benzothiazolium, inner salt in 50 ml methanol. Triethylamine (0.62 g) was added. The mixture was stirred for one hour, the solvent evaporated, and the residue dissolved in isopropanol. The resulting solution was treated with 0.6 g KOAc in methanol to precipitate the dye. Filtering yielded 2.17 g (72%), mp 271°-276° C., λmax=383 (ε=19,000).
Quantity
1.045 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DG Craciunescu, A Furlani, V Scarcia… - Biological Trace Element …, 1985 - Springer
Six new organometallic derivatives of Rh(I), belonging to the general structure [Rh(CO) 2 (L)(Cl)], were synthesized and characterized by chemical analysis and IR determinations. The …
Number of citations: 13 link.springer.com

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